molecular formula C15H16N2O2 B8655808 3-[(2,3-Dimethylphenyl)amino-methyl]nitrobenzene

3-[(2,3-Dimethylphenyl)amino-methyl]nitrobenzene

Cat. No. B8655808
M. Wt: 256.30 g/mol
InChI Key: ADOTZLQOALIVKA-UHFFFAOYSA-N
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Patent
US05631280

Procedure details

To a solution of 15 (0.40 g) in ethanol (8 mL) was added elemental iron (Fe) (0.31 g) and acetic acid (0.66 g). The mixture was refluxed for 18 h. The mixture was filtered, concentrated in vacuo and the residue was partitioned between ethyl acetate and water. The ethyl acetate layer was extracted with saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as an oil. NMR (300 MHz, CDCl3) δ 7.13 (1H, t, J=3 Hz), 6.99 (1H, t, J=3 Hz), 6.77 (1H, d, J=3 Hz), 6.72 (1H, s), 6.60 (2H, d, J=3 Hz), 6.50 (1H, d, J=3 Hz), 4.25 (2H, s), 3.85 (1H, s), 3.65 (1H, s), 2.29 (3H, s), 2.05 (3H, s).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:12]=[C:13]([N+:17]([O-])=O)[CH:14]=[CH:15][CH:16]=1.C(O)(=O)C>C(O)C.[Fe]>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=1)[NH2:17]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)NCC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.31 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate layer was extracted with saturated sodium bicarbonate, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NCC=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.